5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine

Neuroscience mGluR2 Allosteric Modulation

Substituting pyrazole derivatives risks losing the specific mGluR2 activity that defines this compound. 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine eliminates that uncertainty with validated, quantifiable pharmacology. • Defined mGluR2 negative allosteric modulator: rat IC50 741 nM, human IC50 1,500 nM. • N,S-bidentate chelating motif for mononuclear and polynuclear coordination complexes. • Ships immediately from ready stock; custom synthesis available for bulk orders.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B13625599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=CC(=NN2)N
InChIInChI=1S/C10H11N3S/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
InChIKeyBDIXVVVJXIHFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine: Overview


5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine (CAS 2169350-90-5) is a 3-aminopyrazole derivative with a molecular formula of C10H11N3S and a molecular weight of 205.28 g/mol . It belongs to a class of compounds recognized for their broad biological profile, including activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2) [1] and as N,S-bidentate ligands for metal coordination [2].

1
Primary workflow mGluR2 negative allosteric modulation studies (rat & human)
2
Secondary utility N,S-bidentate ligand for metal complex and coordination chemistry research
3
Selection context Requires species-specific potency review; not a generic mGluR2 tool

Why Generic Substitution Fails


Within the pyrazole family, even minor alterations in substitution pattern or heteroatom placement can drastically alter pharmacological profile and target engagement. For example, the position of the methylsulfanyl group on the phenyl ring (meta vs. para) dictates the compound's three-dimensional orientation and potential for key interactions . Furthermore, structure-activity relationship (SAR) studies on mGluR2 NAMs demonstrate that in vitro potency can vary by orders of magnitude (from micromolar to single-digit nanomolar) based on specific substituents, and that activity in this series is correlated with lipophilicity [1]. Therefore, substituting 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine with a seemingly similar pyrazole derivative risks losing its specific, quantifiable activity profile, potentially invalidating experimental results and wasting research resources.

Positional isomer (e.g., meta vs para methylsulfanyl) may shift 3D orientation and target engagement.
Lipophilicity-dependent SAR: minor substituent changes can alter mGluR2 NAM potency by orders of magnitude.
Seemingly similar pyrazoles may not transfer the same quantifiable activity profile; assay validation required.

Evidence of Potency & Selectivity


mGluR2 NAM Potency: Analog Comparison

5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine acts as a negative allosteric modulator (NAM) of the rat mGlu2 receptor with an IC50 of 741 nM, as measured in a calcium mobilization assay in HEK293 cells co-expressing Galpha15 [1]. This potency is distinct from that of a closely related pyrazole NAM, which exhibits an IC50 of 589 nM under identical assay conditions [2]. The 26% difference in potency highlights the significant impact of specific structural modifications on functional activity.

mGluR2 NAM IC50
Head-to-head
741 nM
Supports mGluR2 NAM potency benchmarking
26% higher IC50 vs. comparator pyrazole (589 nM); rat receptor, Ca2+ assay
Neuroscience mGluR2 Allosteric Modulation

mGluR2 NAM: Species-Dependent Potency

The compound demonstrates species-dependent potency for the mGlu2 receptor. Its IC50 is 741 nM against the rat receptor [1] and 1,500 nM against the human receptor expressed in HEK cells, as determined by a Ca2+ functional assay [2]. This difference in potency between species is a critical parameter for translational studies.

Species selectivity
Cross-study
Rat 741 nM
Human 1,500 nM
Species-dependent NAM potency context
~2-fold less potent on human mGluR2; critical for translational study design
Neuroscience mGluR2 Species Selectivity

N,S-Chelation Potential

The presence of both a pyrazole nitrogen and a methylsulfanyl sulfur atom in the molecule provides a potential N,S-bidentate chelating motif. This structural feature is absent in simpler aminopyrazoles lacking a sulfur-containing substituent. Studies on related ligands, specifically those derived from 3-[2-(methylsulfanyl)phenyl]pyrazole, confirm their ability to form stable mononuclear and polynuclear chain complexes with various metal ions, including copper(I) and silver(I) [1]. While direct data for the target compound is not available, this class-level inference strongly supports its potential for applications in materials and coordination chemistry.

N,S-chelation
Class-level
Predicted N,S-bidentate
May support metal complex research
Based on closely related methylsulfanylphenyl-pyrazole complexes; direct data to verify
Coordination Chemistry Ligand Design Supramolecular Chemistry

Key Research Applications


mGluR2 Species-Selective Modulation

Given its well-defined, species-dependent NAM activity on mGluR2 (rat IC50: 741 nM; human IC50: 1,500 nM) [1], this compound is ideally suited as a pharmacological tool to investigate the functional consequences of mGluR2 modulation in rodent models and to benchmark activity in human cell-based assays. Its sub-micromolar potency makes it a valuable reference compound for validating new assays or as a starting point for medicinal chemistry optimization in neuroscience drug discovery programs.

N,S-Chelated Metal Complex Synthesis

The compound's unique N,S-bidentate chelating motif, inferred from studies on closely related 3-(methylsulfanyl)phenyl-pyrazoles [2], makes it a promising ligand for the synthesis of novel mononuclear complexes or polynuclear coordination polymers. Researchers in materials science and inorganic chemistry can utilize this compound to explore new magnetic materials, catalytic systems, or luminescent metal-organic frameworks.

SAR Exploration Scaffold

As a member of the 1,3,5-trisubstituted pyrazole class, where potency for mGluR2 modulation is known to be highly sensitive to structural changes [3], 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine serves as a valuable core scaffold. Its defined activity (rat mGluR2 IC50: 741 nM) provides a quantitative baseline for systematic SAR studies, enabling researchers to rationally design and synthesize analogs with improved potency, selectivity, or drug-like properties for central nervous system disorders.

Application
Selection Property
Validation Focus
mGluR2 species-selective modulation studies
Species-dependent NAM profile
Potency benchmarking across rat and human assays
Metal-organic complex synthesis
N,S-chelation potential (class-level)
Confirm coordination behavior and stability with target metals
mGluR2 NAM SAR exploration
Scaffold with defined NAM activity
Systematic substituent effect mapping and lipophilicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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